Parenteral Antagonist Potency: Oxilorphan vs. dl-Cyclazocine, Naloxone, and Naltrexone
In the standard mouse morphine analgesia antagonism assay, oxilorphan hydrochloride demonstrated parenteral antagonist potency that was 4-fold greater than dl-cyclazocine, equipotent to naloxone, and approximately one-fourth as potent as naltrexone [1]. This places oxilorphan in a unique potency tier among early morphinan antagonists: substantially more potent than cyclazocine but less potent than naltrexone, while matching naloxone.
| Evidence Dimension | Parenteral narcotic antagonist potency in mice |
|---|---|
| Target Compound Data | Oxilorphan: potency defined relative to comparators (equipotent to naloxone) |
| Comparator Or Baseline | dl-Cyclazocine: 1× potency; Naloxone: 1× potency (equipotent with oxilorphan); Naltrexone: 4× potency (oxilorphan is one-fourth as potent) |
| Quantified Difference | Oxilorphan = 4× more potent than dl-cyclazocine; oxilorphan = equipotent to naloxone; oxilorphan = 1/4 potency of naltrexone |
| Conditions | Mouse tail-flick/thermal analgesia antagonism; morphine as agonist; parenteral administration |
Why This Matters
Selecting oxilorphan over dl-cyclazocine provides 4-fold greater MOR antagonist potency per unit dose, while selecting it over naltrexone may be preferred when a shorter-acting, less-potent antagonist is experimentally indicated to avoid prolonged receptor blockade.
- [1] Pircio AW, Gylys JA. Oxilorphan (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist. J Pharmacol Exp Ther. 1975 Apr;193(1):23-34. PMID: 237112. View Source
